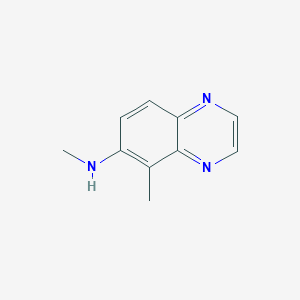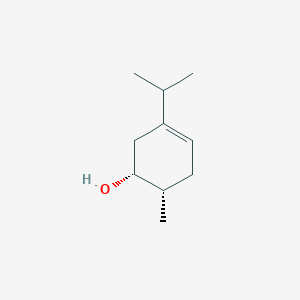
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is a compound that belongs to the class of monoterpenoids. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Apart from its industrial applications, this compound has also been studied for its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through various mechanisms. For example, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to modulate the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, leading to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of ROS in cells, thereby protecting them from oxidative damage. ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been found to reduce the levels of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in lab experiments is its availability. This compound can be easily synthesized or obtained from natural sources. Another advantage is its low toxicity, which makes it safe for use in experiments. However, one limitation of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is its volatility, which can make it difficult to handle in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
Several future directions can be explored in the study of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the use of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of diabetes. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized through various methods. One of the most common methods is the isolation of the compound from natural sources such as plants and fruits. For example, this compound can be extracted from the leaves of Eucalyptus globulus, or from the fruit peel of Citrus reticulata. Another method of synthesis involves the use of chemical reagents. For instance, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized from the reaction of geraniol with acetic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied for its potential therapeutic properties. Research has shown that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer properties. Several studies have also demonstrated the potential of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
Numéro CAS |
162238-86-0 |
|---|---|
Nom du produit |
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m0/s1 |
Clé InChI |
FENIGYLSLCMSGV-WCBMZHEXSA-N |
SMILES isomérique |
C[C@H]1CC=C(C[C@H]1O)C(C)C |
SMILES |
CC1CC=C(CC1O)C(C)C |
SMILES canonique |
CC1CC=C(CC1O)C(C)C |
Synonymes |
3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
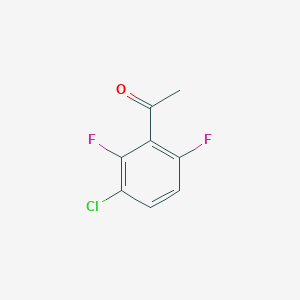
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
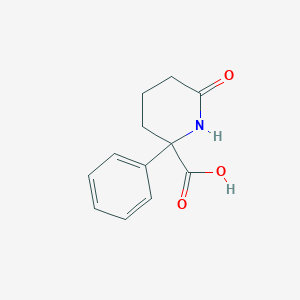
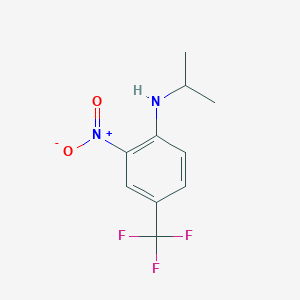
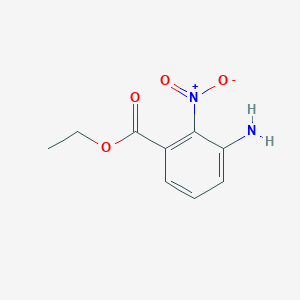
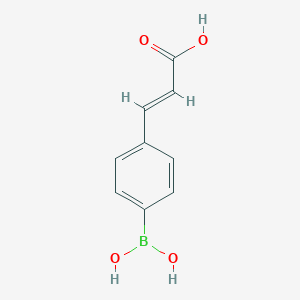
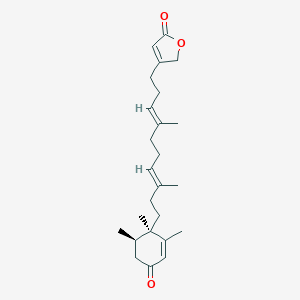
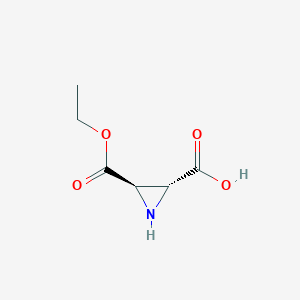
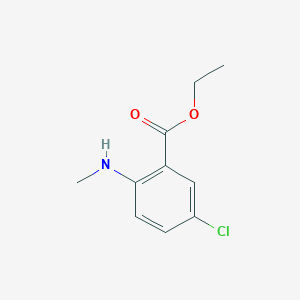
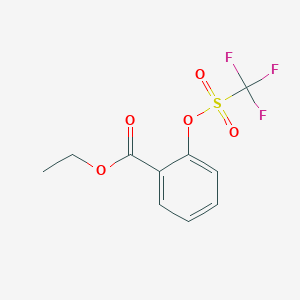
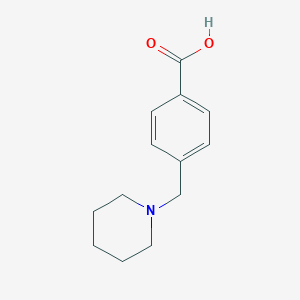
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
